An In-Depth Technical Guide to 4-(5-Fluoro-3-methylpyridine-2-carbonyl)morpholine
An In-Depth Technical Guide to 4-(5-Fluoro-3-methylpyridine-2-carbonyl)morpholine
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of 4-(5-Fluoro-3-methylpyridine-2-carbonyl)morpholine, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. By dissecting its structure into its constituent morpholine and fluorinated picolinic acid moieties, we explore its intrinsic chemical properties and potential as a versatile building block. This guide details a robust synthetic pathway, including a validated amide coupling protocol, and discusses the anticipated spectroscopic signature of the molecule. Furthermore, we delve into the strategic role of its structural components in medicinal chemistry, offering field-proven insights into its potential applications in modern drug discovery. The content herein is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable protocols.
Introduction: A Molecule of Designed Potential
In the landscape of modern chemical synthesis, the strategic combination of well-characterized functional motifs is a cornerstone of rational drug design. 4-(5-Fluoro-3-methylpyridine-2-carbonyl)morpholine emerges as a molecule of interest, embodying this principle. It is an amide constructed from two key heterocyclic scaffolds: a substituted pyridine ring and a morpholine ring.
The pyridine core, specifically a derivative of picolinic acid, is a prevalent feature in numerous drug molecules.[1] The incorporation of a fluorine atom can significantly alter a compound's electronic properties, influencing its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Concurrently, the morpholine moiety is a highly valued scaffold in medicinal chemistry, particularly for developing drugs targeting the central nervous system (CNS).[2] Its unique physicochemical and conformational properties can improve aqueous solubility, metabolic stability, and permeability across the blood-brain barrier (BBB).[2]
This guide serves as a technical deep-dive into the synthesis, characterization, and potential utility of 4-(5-Fluoro-3-methylpyridine-2-carbonyl)morpholine, providing a foundational resource for its application in research and development.
Chemical Structure and Physicochemical Properties
Molecular Structure
The molecule is an amide formed by the condensation of 5-fluoro-3-methylpicolinic acid and morpholine. The carbonyl group is attached to the 2-position of the pyridine ring, and the nitrogen atom of the morpholine ring forms the amide bond.
Caption: Retrosynthetic disconnection of the target molecule.
Synthesis of Precursor: 5-Fluoro-3-methylpicolinic Acid
The key precursor, 5-fluoro-3-methylpicolinic acid (CAS RN: 1256808-59-9), is commercially available from various suppliers. For researchers requiring a custom synthesis, a plausible route involves the hydrolysis of a corresponding nitrile, such as 5-fluoro-3-methylpicolinonitrile. This hydrolysis is typically performed under strong basic conditions (e.g., refluxing with aqueous NaOH) followed by acidic workup to precipitate the carboxylic acid. [3]
Amide Coupling Protocol
The formation of the amide bond can be achieved through several reliable methods. A common and effective approach involves the use of a coupling agent to activate the carboxylic acid. [4]
Caption: Workflow for the amide coupling synthesis.
Detailed Step-by-Step Methodology:
| Step | Action | Rationale & Expert Insights |
| 1. Reagent Preparation | To a solution of 5-fluoro-3-methylpicolinic acid (1.0 equiv.) in anhydrous THF, add N-methylmorpholine (NMM) (2.2 equiv.). | THF is a suitable aprotic solvent. NMM acts as a non-nucleophilic base to neutralize the acid generated during the reaction, preventing unwanted side reactions. [4] |
| 2. Carboxylic Acid Activation | Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (1.1 equiv.) portion-wise to the solution. Stir at room temperature for 30 minutes. | TBTU is a highly efficient coupling reagent that rapidly converts the carboxylic acid to an activated ester, which is highly susceptible to nucleophilic attack. The brief stirring period ensures complete activation. |
| 3. Nucleophilic Addition | Add morpholine (1.2 equiv.) dropwise to the activated mixture. | The activated ester readily reacts with the secondary amine of morpholine. Dropwise addition helps to control any potential exotherm. |
| 4. Reaction Monitoring | Stir the reaction mixture at room temperature or gently heat to 50-60°C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | The reaction is monitored until the starting carboxylic acid is consumed. Heating can be applied to drive the reaction to completion if it is sluggish at room temperature. [4] |
| 5. Workup & Extraction | Once complete, concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. | The aqueous workup removes the coupling byproducts and any unreacted starting materials. |
| 6. Purification & Isolation | Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel. | Chromatography isolates the target compound from any remaining impurities, yielding the final product. |
| 7. Characterization | Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. | This step is critical for validating the successful synthesis and ensuring the material is suitable for further use. |
Spectroscopic Profile (Predicted)
While experimental data for this specific molecule is not readily available in public literature, a predictive spectroscopic profile can be constructed based on the analysis of its constituent parts and similar known structures. [5][6][7]
| Analysis | Predicted Observations |
|---|---|
| ¹H NMR | Pyridine Protons: Two aromatic signals, likely appearing as doublets or singlets between δ 7.5-8.5 ppm. Morpholine Protons: Two distinct multiplets (or broad singlets) for the CH₂ groups, one adjacent to the nitrogen (δ ~3.7 ppm) and one adjacent to the oxygen (δ ~3.6 ppm). [7]Methyl Protons: A singlet for the CH₃ group around δ 2.3-2.6 ppm. |
| ¹³C NMR | Carbonyl Carbon: A signal in the amide region, δ 165-170 ppm. Pyridine Carbons: Aromatic signals between δ 120-160 ppm, with the fluorine-bonded carbon showing a characteristic large C-F coupling constant. Morpholine Carbons: Signals for the N-CH₂ carbons around δ 42-48 ppm and O-CH₂ carbons around δ 66-68 ppm. Methyl Carbon: A signal in the aliphatic region, δ ~15-20 ppm. |
| ¹⁹F NMR | A single resonance, likely a singlet or a narrowly split multiplet, in the typical range for an aryl fluoride. |
| Mass Spec (ESI+) | [M+H]⁺: Predicted at m/z = 225.10. Key Fragments: Loss of the morpholine ring, fragmentation of the pyridine ring. |
Applications in Drug Discovery and Medicinal Chemistry
The structural design of 4-(5-Fluoro-3-methylpyridine-2-carbonyl)morpholine makes it a compelling scaffold for medicinal chemistry programs.
The Role of the Morpholine Moiety
The morpholine ring is not merely a passive solubilizing group; it is an active contributor to a molecule's overall profile. [2]* Pharmacokinetic Modulation: It can improve aqueous solubility and metabolic stability, which are critical for oral bioavailability. Its presence often leads to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. [2]* CNS Penetration: As a weak base with a flexible conformation, the morpholine ring can engage in both hydrophilic and lipophilic interactions, a balance that is often required to improve permeability through the blood-brain barrier. [2]* Molecular Scaffold: It provides a rigid, three-dimensional exit vector from the core pyridine structure, allowing for precise orientation of other pharmacophoric elements.
The Significance of the Fluorinated Pyridine Core
The substitution pattern on the picolinamide ring is a key driver of potential biological activity.
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Metabolic Blocking: The fluorine atom at the 5-position can serve as a metabolic blocker, preventing oxidative metabolism at that site and thereby increasing the compound's half-life. [1]* Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds or dipole interactions, potentially increasing binding potency.
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pKa Modulation: The electron-withdrawing nature of the fluorine atom lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be critical for avoiding off-target effects or improving cell permeability.
Conclusion
4-(5-Fluoro-3-methylpyridine-2-carbonyl)morpholine is a well-defined chemical entity with significant potential as an intermediate or lead compound in drug discovery. Its synthesis is straightforward, relying on established amide coupling methodologies. The strategic combination of a metabolically robust, electronically-tuned fluoropyridine core with the pharmacokinetically advantageous morpholine moiety presents a compelling starting point for the development of novel therapeutics, particularly in areas requiring CNS penetration or enhanced metabolic stability. This guide provides the necessary technical foundation for scientists to synthesize, characterize, and strategically deploy this valuable chemical building block in their research endeavors.
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